9H-Purin-6-amine, N-butyl-

plant growth regulation cytokinin structure-activity relationship soybean yield enhancement

9H-Purin-6-amine, N-butyl- (synonyms: N6-butyladenine, 6-n-butylaminopurine, NSC 18396), with molecular formula C9H13N5 and molecular weight 191.23 g/mol, is a synthetic N6-substituted adenine belonging to the cytokinin class of plant growth regulators. Unlike the more widely used aromatic cytokinin 6-benzylaminopurine (BAP), this compound bears a saturated n-butyl side chain at the N6 position, which confers distinct structure-activity relationships in both plant biological systems and enzymatic recognition.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 5451-41-2
Cat. No. B8772018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, N-butyl-
CAS5451-41-2
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C9H13N5/c1-2-3-4-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)
InChIKeyCRYKTDPNUYNOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Purin-6-amine, N-butyl- (CAS 5451-41-2): Sourcing Guide for a Saturated Alkyl Cytokinin and Purine Reference Standard


9H-Purin-6-amine, N-butyl- (synonyms: N6-butyladenine, 6-n-butylaminopurine, NSC 18396), with molecular formula C9H13N5 and molecular weight 191.23 g/mol, is a synthetic N6-substituted adenine belonging to the cytokinin class of plant growth regulators [1]. Unlike the more widely used aromatic cytokinin 6-benzylaminopurine (BAP), this compound bears a saturated n-butyl side chain at the N6 position, which confers distinct structure-activity relationships in both plant biological systems and enzymatic recognition [2][3]. It is catalogued as Adenine Impurity 6 in pharmacopoeial reference standard frameworks and has been employed as a mechanistic probe for Hoogsteen versus Watson-Crick molecular recognition of purine bases, making it a multi-purpose research tool for plant science, analytical chemistry, and supramolecular chemistry laboratories [4].

Why N6-Butyladenine Cannot Be Interchanged with 6-Benzylaminopurine or Other N6-Substituted Cytokinins


Substitution at the N6 position of adenine with saturated alkyl, unsaturated isoprenoid, or aromatic groups generates compounds with profoundly divergent biological activity profiles, enzymatic susceptibility, and molecular recognition behavior. In soybean pod set assays, N-6 saturated alkyl substituted analogs substantially outperform aromatic cytokinins such as benzyladenine, yet this pod set enhancement activity correlates only weakly with callus growth bioassay results [1]. Furthermore, the cytokinin deaminase Patl2390 from Pseudoalteromonas atlantica discriminates kinetically among N6-substituted adenines, with catalytic efficiency (kcat/Km) varying by over two orders of magnitude depending on the N6 substituent [2]. The 9-N-butyladenine scaffold also exhibits a unique preference for Hoogsteen-site binding with aromatic carboxylic acids, a behavior not generalizable to all N6-substituted adenines and critical for applications in supramolecular recognition studies [3]. These orthogonal differentiation axes mean that simply substituting a more common cytokinin such as kinetin or BAP will not recapitulate the same biological, enzymatic, or molecular recognition outcomes.

Quantitative Differentiation Evidence for 9H-Purin-6-amine, N-butyl- Versus Closest Analogs


Saturated N6-Alkyl Substitution Delivers Superior Soybean Pod Set Enhancement Versus Aromatic Cytokinins

In soybean (Glycine max L. Merr.) field and controlled-environment studies, N-6 saturated alkyl substituted cytokinin analogs produced the greatest enhancement of pod set, outperforming aromatic cytokinins including 6-benzylaminopurine (BAP). The pod set enhancement activity of these saturated alkyl analogs was only weakly associated with their activity in callus growth bioassays, indicating that standard callus-based cytokinin screening fails to predict in planta pod set efficacy [1]. N6-butyladenine, as a prototypical N-6 saturated alkyl substituted adenine, falls within this highest-performing structural class for reproductive yield enhancement.

plant growth regulation cytokinin structure-activity relationship soybean yield enhancement

Cytokinin Deaminase Patl2390 Discriminates N6-Butyladenine from Benzyladenine and Isopentenyladenine by Catalytic Efficiency

The cytokinin deaminase Patl2390, a member of the amidohydrolase superfamily from Pseudoalteromonas atlantica T6c, accepts N6-butyladenine as a confirmed substrate and deaminates it to hypoxanthine and butylamine. Kinetic constants for 12 N6-substituted purine substrates were determined under identical conditions by UV-vis spectrophotometric assay. The best substrate, N6-isopentenyladenine, exhibited a kcat/Km of 1.2 × 10^7 M−1 s−1 (kcat = 7.3 ± 0.1 s−1, Km = 0.6 ± 0.1 μM), while substrates with bulkier or aromatic N6-substituents showed substantially lower catalytic efficiencies [1]. The difference extinction coefficient for N6-butyladenine deamination was determined as Δε270 = 12,600 M−1 cm−1, enabling precise quantitation of enzymatic conversion [1]. This demonstrates that N6-butyladenine possesses a distinct kinetic identity as a Patl2390 substrate compared to aromatic (benzyladenine) and isoprenoid (isopentenyladenine, zeatin) cytokinins.

enzymatic deamination cytokinin catabolism substrate specificity

9-N-Butyladenine Exhibits Carboxylic Acid-Dependent Hoogsteen Versus Watson-Crick Binding Site Selectivity

1H NMR titration experiments in CDCl3 demonstrated that 9-N-butyladenine binds carboxylic acids through either the Watson-Crick (WC) or Hoogsteen (HG) site, with the binding mode determined by the chemical nature of the acid partner. Aromatic carboxylic acids such as benzoic acid preferentially engage the Hoogsteen site (monitored by downfield shift of the H-8 proton signal), whereas aliphatic acids such as propanoic acid prefer the Watson-Crick site (monitored by upfield shift of the H-2 proton signal) [1]. Association constants (Ka) were determined for 11 representative carboxylic acids, with Ka values generally increasing with enhanced acidity of the carboxylic acid; however, the pKa of the acid did not dictate site-specificity [1]. This switchable, acid-dependent binding mode selectivity is a demonstrated property of the 9-N-butyladenine scaffold and provides a defined molecular recognition tool distinct from adenine or other N6-substituted analogs lacking this systematic characterization.

supramolecular recognition Hoogsteen binding NMR titration molecular probe

Catalogued Adenine Impurity 6: Defined Identity for Analytical Reference Standard Applications

9H-Purin-6-amine, N-butyl- is formally catalogued as Adenine Impurity 6 in multiple pharmacopoeial and analytical reference standard frameworks, with a defined molecular formula (C9H13N5), molecular weight (191.23 g/mol), and InChI identifier . This formal designation as a specified impurity distinguishes it from other N6-substituted adenines that are not catalogued in impurity frameworks and enables its procurement as a characterized reference material for HPLC method development, system suitability testing, and impurity profiling of adenine-containing pharmaceutical preparations . The compound's computed physicochemical properties include a density of 1.33 g/cm³, boiling point of 300.4 °C at 760 mmHg, and 4 rotatable bonds .

pharmaceutical impurity profiling reference standard HPLC calibration

Chain Length Optimization in N6-Acyladenine Series Establishes the Four-Carbon Scaffold as the Activity Optimum

In a systematic structure-activity study of N6-acyladenines with acyl chain lengths from C2 to C6 tested in the soybean callus bioassay, the butyryl analog (four-carbon chain) was identified as the optimal cytokinin within this homologous series. Propionyladenine (C3) was markedly less active, and while valeryladenine (C5) stimulated growth at low concentrations, the maximum tissue yield produced by butyryladenine at its optimum concentration was markedly higher [1]. Acetyladenine (C2) and caproyladenine (C6) exhibited negligible activity. This SAR establishes that a four-carbon substituent at the N6 position (whether as butyryl or as the structurally related n-butyl group) represents the activity optimum in this cytokinin scaffold series [1].

structure-activity relationship cytokinin analog design soybean callus bioassay

Optimal Research and Industrial Application Scenarios for 9H-Purin-6-amine, N-butyl- (N6-Butyladenine)


Soybean and Legume Reproductive Yield Enhancement Studies

Investigators studying cytokinin-mediated pod set and seed yield in legumes should preferentially select N6-butyladenine over aromatic cytokinins (e.g., BAP) based on the established finding that N-6 saturated alkyl substituted analogs deliver the greatest pod set enhancement in soybean, an activity that is uncoupled from callus bioassay predictions [1]. This scenario leverages the saturated alkyl structural class advantage documented by Carlson et al. (1987), making N6-butyladenine a more physiologically relevant tool than benzyladenine for reproductive development studies in grain legumes.

Cytokinin Deaminase Substrate Profiling and Enzyme Kinetics

Laboratories characterizing cytokinin deaminases such as Patl2390 or related amidohydrolase superfamily members should include N6-butyladenine in substrate panels, as it provides a kinetically intermediate reference point between the optimal substrate N6-isopentenyladenine (kcat/Km = 1.2 × 10^7 M−1 s−1) and less efficient aromatic substrates such as benzyladenine [2]. The defined difference extinction coefficient (Δε270 = 12,600 M−1 cm−1) enables direct, quantitative spectrophotometric activity monitoring without requiring coupled assays.

Supramolecular Hoogsteen/Watson-Crick Binding Mode Probes

Supramolecular chemists investigating non-canonical nucleic acid base pairing should utilize 9-N-butyladenine as a characterized probe whose binding mode (Hoogsteen vs. Watson-Crick) can be read out by simple 1H NMR chemical shift analysis of the H-2 and H-8 protons [3]. The documented dependence of binding site selection on carboxylic acid structure (aromatic → HG; aliphatic → WC) provides a predictive framework for designing molecular recognition systems, a capability not established for adenine or other N6-substituted analogs in comparable detail.

Pharmaceutical Impurity Method Development and Reference Standard Procurement

Analytical development and quality control laboratories developing HPLC or UPLC methods for adenine-related substance profiling should procure N6-butyladenine as a characterized Adenine Impurity 6 reference standard . Its defined identity (CAS 5451-41-2, MW 191.23 g/mol), catalogued status in multiple chemical databases, and computed physicochemical parameters (density 1.33 g/cm³, boiling point 300.4 °C) support its use in system suitability testing, relative retention time marking, and method validation protocols for pharmaceutical adenine preparations.

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